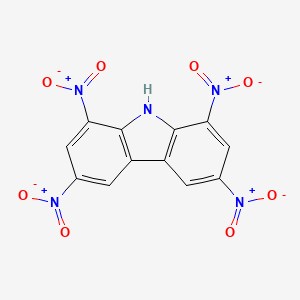

1,3,6,8-Tetranitrocarbazole

Description

Significance of 1,3,6,8-Tetranitrocarbazole as a Highly Nitrated Carbazole (B46965) Derivative

The presence of four electron-withdrawing nitro groups on the carbazole skeleton makes this compound a notable compound. ontosight.ai These nitro groups alter the electron distribution within the molecule, impacting its reactivity and increasing its acidity compared to the parent carbazole. ontosight.ai This high degree of nitration is a key factor in its energetic properties, making it a subject of study for applications in explosives and propellants. cymitquimica.comchemimpex.com The compound is typically a yellow to orange crystalline solid that is insoluble in water but can be dissolved in some organic solvents. cymitquimica.com While stable under normal conditions, it can be sensitive to heat and shock. cymitquimica.com

Historical Context of this compound Synthesis and Early Research

Early research on the nitration of carbazole dates back to the beginning of the 20th century. ucl.ac.uk The synthesis of this compound was first achieved over four decades ago. ucl.ac.ukucl.ac.uk Initial synthesis methods often resulted in product mixtures with uncertain compositions, which were identified based on their melting points. ucl.ac.uk A traditional method for synthesizing TNC involved a mixed acid system of sulfuric acid and nitric acid. dtic.mil In this process, carbazole is first sulfonated by heating with sulfuric acid, followed by the addition of nitric acid to replace the sulfonate groups with nitro groups. ucl.ac.ukdtic.mil Over the years, research has focused on improving the synthesis to obtain a purer product in higher yields. ucl.ac.uk One improvement involved changing the synthesis from a one-step to a two-step reaction. ucl.ac.uk More recent optimization efforts have explored one-pot processes using only nitric acid to simplify the procedure and enhance safety. dtic.milimemg.org

Overview of Key Research Areas Pertaining to this compound

The primary focus of research on this compound has been on its application as an energetic material. ontosight.aichemimpex.com It is utilized in pyrotechnic formulations and is considered a key ingredient in the development of high-performance explosives and solid rocket propellants due to its high energy density and stability. chemimpex.comdtic.mildtic.mil Research has been conducted to optimize its synthesis to produce the 1,3,6,8-isomer exclusively and in good yields for these applications. dtic.mil

Another significant area of research is the study of its thermal stability. As a secondary explosive, TNC is used in composite explosive formulations to enhance stability. researchgate.netresearchgate.net Studies have investigated the thermal decomposition of pure TNC and its nanocomposites using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG). researchgate.netresearchgate.net These analyses are crucial for understanding the material's behavior under different thermal conditions, which is vital for safe handling, storage, and processing. researchgate.net

Furthermore, this compound serves as a precursor in the synthesis of other specialized chemical compounds. For instance, it can be selectively reduced to create diamino derivatives, which are valuable building blocks for constructing anion receptors and sensors. nih.govfrontiersin.orgmdpi.com This demonstrates its utility in the field of supramolecular chemistry. nih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₅N₅O₈ | cymitquimica.comnih.gov |

| Molecular Weight | 347.20 g/mol | nih.gov |

| Appearance | Yellow to orange crystalline solid | cymitquimica.com |

| Melting Point | ~295.6-296 °C | thieme-connect.de |

| Solubility | Insoluble in water, soluble in some organic solvents | cymitquimica.com |

| CAS Number | 4543-33-3 | cymitquimica.comnih.gov |

Synthesis Optimization Data

| Synthesis Method | Reagents | Temperature | Yield | Reference |

| Traditional Mixed Acid | Sulfuric acid, Nitric acid | Heated | - | dtic.mil |

| One-Pot Process | 90% Nitric Acid, then increased to 94% | 45°C, then heated to 80°C for 2 hrs | 40-65% (crude) | dtic.mildtic.mil |

| Nucleophilic Displacement | 2,2′-dimethoxy-3,3′,5,5′-tetranitrobiphenyl, Ethanol saturated with Ammonia | 135°C in a sealed tube for 4 hrs | 44% | thieme-connect.de |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3,6,8-tetranitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5N5O8/c18-14(19)5-1-7-8-2-6(15(20)21)4-10(17(24)25)12(8)13-11(7)9(3-5)16(22)23/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSWGNJYSBSOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063516 | |

| Record name | 9H-Carbazole, 1,3,6,8-tetranitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-33-3 | |

| Record name | 1,3,6,8-Tetranitrocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4543-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,6,8-Tetranitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004543333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nirosan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 1,3,6,8-tetranitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Carbazole, 1,3,6,8-tetranitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-tetranitrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,6,8-TETRANITROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M5VL5EW3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1,3,6,8 Tetranitrocarbazole

Traditional and Optimized Synthesis Routes for 1,3,6,8-Tetranitrocarbazole

The synthesis of this compound, a compound of interest for pyrotechnic formulations, has evolved from traditional multi-step approaches to optimized one-pot processes to enhance yield, purity, and safety. dtic.milucl.ac.ukdtic.mil

Mixed Acid Nitration Approaches in this compound Synthesis

The conventional method for synthesizing this compound involves a mixed acid nitration process. dtic.mil This standard procedure utilizes a combination of sulfuric acid and nitric acid. dtic.milimemg.org In this approach, the starting material, carbazole (B46965), is added to sulfuric acid and heated. dtic.mil This initial step results in the full sulfonation of the carbazole molecule. dtic.mil Following sulfonation, nitric acid is introduced to the mixture, which is then heated. dtic.mil This leads to the replacement of the sulfonate groups with nitro groups through a nitrodesulphonation mechanism, ultimately affording this compound. dtic.milucl.ac.uk However, harsher reaction conditions, such as the use of a mixture of concentrated sulfuric and nitric acids, can also lead to the formation of this compound, though sometimes alongside degradation products. nih.govchemrxiv.org

Multi-Step vs. One-Pot Synthesis Evolution and Optimization for this compound Production

Historically, the synthesis of TNC involved complex, multi-stage procedures. dtic.milimemg.org An early process developed at Holston Army Ammunition Plant (HSAAP) was a three-stage, three-pot process using only nitric acid. dtic.mil This method involved adding carbazole to a weak nitric acid solution, then transferring this mixture to a higher concentration of nitric acid, and repeating the process to further increase the nitric acid concentration before final heating and product recovery. dtic.mil This multi-pot process was deemed undesirable for large-scale manufacturing due to its complexity and resulted in a final product that did not meet purity requirements. dtic.milimemg.org

The most recent advancement is a true one-pot, one-stage process. dtic.mil This simplified method involves adding carbazole directly to a concentrated nitric acid solution, heating the mixture for several hours, followed by cooling, quenching, and washing to yield TNC with acceptable purity and particle size. dtic.mil While the approximate 50% yield is not considered ideal, it is deemed acceptable due to the low cost of the starting materials. dtic.mil The evolution from multi-step to one-pot synthesis represents a significant optimization, creating a simpler, safer, and more efficient manufacturing process. nih.govbeilstein-journals.org One-pot stepwise synthesis (OPSS) is recognized for its flexibility and practicality, as it allows for variable reaction conditions at different stages within a single vessel. nih.gov

| Process Type | Description | Yield | Key Challenges | Reference |

|---|---|---|---|---|

| Multi-Pot, Three-Stage | Carbazole added to weak nitric acid, followed by sequential transfers to vessels with increasing nitric acid concentrations. | Low (Purity did not meet requirements) | Complex for large-scale production; poor product purity. | dtic.milimemg.org |

| One-Pot, Two-Stage | Carbazole added to weak nitric acid, followed by addition of 99% nitric acid in the same vessel. | 40 - 65% | Reaction exotherm issues; reactor volume logistics. | dtic.milimemg.org |

| One-Pot, One-Stage | Carbazole added directly to concentrated nitric acid in a single stage. | ~50% | Yield is not ideal but acceptable due to low-cost starting materials. | dtic.mil |

Role of Nitric Acid Concentration and Temperature Control in this compound Synthesis

The concentration of nitric acid and precise temperature control are critical parameters in the synthesis of this compound. In an optimized one-pot process, the synthesis begins with the addition of carbazole to 90% nitric acid while maintaining the reactor temperature at 45°C. dtic.mildtic.mil After the carbazole addition is complete, more nitric acid is introduced to elevate the final concentration to 94%. dtic.mildtic.mil The mixture is then heated to 80°C and held for two hours to ensure the reaction proceeds to completion. dtic.mildtic.mil

Reaction calorimetry studies have demonstrated the significance of temperature during the addition phase. dtic.mil A significant exotherm occurs upon the addition of nitric acid, with more heat being evolved when the addition is performed at 50°C compared to 40°C or 25°C. dtic.mil Controlling this exotherm is crucial for the safety and scalability of the process. dtic.mil

Following the reaction period, a quench step using a weak (55%) nitric acid solution is performed. dtic.mildtic.mil This quench helps to increase the yield of TNC by precipitating more product out of the reaction mixture than would otherwise be recovered. dtic.mil The final product is then filtered and washed with 70% nitric acid and water. dtic.mil The careful management of acid concentration and temperature throughout these stages is essential for maximizing yield, ensuring purity, and controlling the reaction's energetic profile. dtic.mildtic.mil

Reaction Mechanisms of Carbazole Nitration Leading to this compound

The formation of this compound from carbazole is governed by the principles of electrophilic aromatic substitution, with the regiochemical outcome determined by the electronic properties of the carbazole nucleus. ucl.ac.uknih.gov

Electrophilic Aromatic Substitution Principles in Carbazole Nitration

The nitration of carbazole follows the general mechanism of electrophilic aromatic substitution (SEAr). masterorganicchemistry.comacs.org In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com

The carbazole ring system is electron-rich, making it susceptible to attack by electrophiles. nih.govchemrxiv.org The SEAr mechanism proceeds in two main steps:

Attack by the Aromatic Ring : A pair of π-electrons from the carbazole ring attacks the nitronium ion. masterorganicchemistry.com This step forms a C-N bond and results in a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. masterorganicchemistry.comacs.org This is typically the rate-determining step of the reaction. masterorganicchemistry.com

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom that now bears the nitro group. masterorganicchemistry.com This action restores the aromaticity of the ring system, yielding the nitro-substituted carbazole. masterorganicchemistry.com

This process is repeated at multiple positions on the carbazole ring under forcing conditions to yield the tetranitrated product. nih.gov

Regioselectivity and Isomer Formation in Polynitrocarbazole Synthesis

Regioselectivity, the preference for reaction at one position over another, is a key aspect of carbazole nitration. wikipedia.orgyoutube.com The inherent electronic properties of the carbazole molecule direct the positions of electrophilic attack. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic rings, particularly at the ortho and para positions relative to the nitrogen.

9H-Carbazole readily undergoes electrophilic substitution, with the primary sites of reaction being the 3- and 6-positions. nih.govthieme-connect.de Once these positions are substituted, further nitration can occur at the 1- and 8-positions. nih.govchemrxiv.org The synthesis of this compound therefore proceeds by sequential nitration at these four electronically activated positions.

However, the synthesis is not always perfectly selective. The formation of impurities, such as pentanitrocarbazole and potentially hexanitrocarbazole, has been observed, indicating that under the harsh conditions required for tetranitration, further substitution can occur. ucl.ac.uk The synthesis of specific polynitro derivatives in a pure state with high yields is a primary objective for applications like pyrotechnics. ucl.ac.ukucl.ac.uk The control of reaction conditions is therefore paramount to maximize the yield of the desired 1,3,6,8-isomer and minimize the formation of other nitrocarbazole isomers and over-nitrated byproducts. nih.govrsc.org

Mentioned Compounds

| Compound Name |

|---|

| This compound (TNC) |

| Carbazole |

| Nitric Acid |

| Sulfuric Acid |

| Pentanitrocarbazole |

| Hexanitrocarbazole |

| 1-Nitrocarbazole |

| 3-Nitrocarbazole |

| 1,6-Dinitrocarbazole |

| 3,6-Dinitrocarbazole |

| Acetone |

| Water |

Rearrangement Mechanisms in N-Nitrocarbazole Derivatives

The synthesis of C-nitro compounds from N-nitroamines can proceed through rearrangement reactions. The acid-catalyzed rearrangement of N-nitrocarbazole has been a subject of study, with investigations employing techniques like 15N and 1H NMR spectroscopy to elucidate the underlying mechanisms. ucl.ac.uk The rearrangement of N-nitrocarbazole yields both 1-nitro and 3-nitro isomers. studfile.net

One proposed mechanism for the nitramine rearrangement involves the protonation of the reactant at the amino nitrogen atom, followed by a homolytic fission of the N-N bond. studfile.net This creates a radical-radical ion pair within a solvent cage. studfile.net This intermediate can then react intramolecularly at positions of high unpaired-electron density, primarily the 2- and 4-positions, to form the observed products. studfile.net This pathway is considered the major route for the rearrangement. studfile.net Evidence supporting the involvement of radical pairs includes the observation of chemically induced dynamic nuclear polarization (CIDNP) effects during both acid-catalyzed and thermal rearrangements of N-nitrocarbazole. ucl.ac.uk

It has been suggested that the nitration of carbazole itself is a two-step process that involves the formation and subsequent intramolecular rearrangement of 9-nitrocarbazole. acs.org However, the mechanism of nitration for some carbazole derivatives, such as 7H-dibenzo[c,g]carbazole (DBC), does not appear to proceed through the formation of an N-nitro intermediate. acs.org

Purification and Isolation Techniques for this compound

The purification of crude this compound (TNC) is crucial to remove impurities that can affect its performance and stability. ucl.ac.uk Impurities can include over-nitrated products like pentanitrocarbazole and hexanitrocarbazole, as well as sulphonic acid derivatives of carbazole when sulfuric acid is used in the synthesis. ucl.ac.uk

Solvent-Based Digestion and Quenching Methodologies

A common method for purifying TNC involves solvent-based digestion. dtic.mil This process includes digesting the crude TNC in a solvent, such as acetone, at reflux for a period of 30 to 60 minutes. dtic.mil Following the digestion, the resulting slurry is quenched with water. dtic.mil The purified TNC solids are then recovered through filtration and further washing with water. dtic.mil Another purification technique involves recrystallization from solvents like toluene. ucl.ac.uk

Green Chemistry Approaches and Sustainable Synthesis of this compound (Implied by optimization studies)

Efforts to optimize the synthesis of TNC have led to the development of more sustainable and efficient processes. Traditional synthesis methods often utilize a mixed acid system of sulfuric and nitric acid. dtic.mil However, advancements have led to one-pot, two-stage processes and even true one-pot, one-stage processes that use only nitric acid. dtic.mil These optimized methods aim to simplify the synthesis, reduce waste, and improve safety. imemg.org

The move away from mixed acids to a nitric acid-only process eliminates the formation of sulphonic acid impurities, simplifying the purification process. ucl.ac.uk Optimization studies have also focused on factors such as reaction temperature and the rate of addition of reactants to improve the efficiency and safety of the synthesis. dtic.mil The development of a one-pot, one-stage process, although currently yielding around 50%, is considered acceptable due to the low cost of starting materials and the simplified procedure. dtic.mil Recent research has also highlighted advances in the green chemistry synthesis of TNC. archivemarketresearch.com

Advanced Spectroscopic and Structural Characterization of 1,3,6,8 Tetranitrocarbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1,3,6,8-Tetranitrocarbazole and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound. Due to a plane of symmetry within the molecule, its ¹H and ¹³C NMR spectra are simplified, providing clear diagnostic signals. ucl.ac.uk

The 400 MHz ¹H NMR spectrum reveals a distinct pattern of signals. A broad singlet observed at approximately 12.006 ppm corresponds to the amine proton (N-H). ucl.ac.uk Two doublets appear in the aromatic region: one at 10.076 ppm attributed to the protons at the 4 and 5 positions (H-4/5), and another at 9.126 ppm corresponding to the protons at the 2 and 7 positions (H-2/7). ucl.ac.uk These doublets exhibit a meta coupling constant (⁴J) of 2.0 Hz, which is characteristic for protons in this arrangement within a nitroarene. ucl.ac.uk

The ¹³C NMR spectrum further confirms the molecule's symmetry, displaying six unique signals, with each singlet representing two equivalent carbon atoms. ucl.ac.uk

For derivatives of TNC, such as 1,8-diamino-3,6-dinitrocarbazole, ¹H NMR is crucial for monitoring chemical transformations. Studies on these derivatives show that the chemical shift of the carbazole (B46965) NH proton is significantly influenced by the nature of the substituents on the aromatic rings. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis in this compound

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule. The Fourier-transform infrared (FTIR) spectrum shows all the expected absorption bands that confirm its structure. ucl.ac.uk

Key absorptions include a distinct N-H stretching band around 3439 cm⁻¹. ucl.ac.uk The presence of the four nitro groups is unequivocally confirmed by strong antisymmetric and symmetric stretching vibrations appearing at approximately 1553 cm⁻¹ and 1327 cm⁻¹, respectively. ucl.ac.uk Additionally, a C-H stretch from the aromatic rings is visible at 3092 cm⁻¹, and aromatic C-C stretching vibrations are observed near 1600 cm⁻¹. ucl.ac.uk The collective presence of these bands provides a reliable spectroscopic signature for the compound.

X-Ray Crystallography for Single Crystal Structure Determination of this compound (Analogous to related compounds)

While a single-crystal X-ray diffraction study for this compound itself is not detailed in the available research, extensive crystallographic analyses have been performed on closely related nitrocarbazole derivatives. These studies offer significant insight into the likely crystal packing and intermolecular interactions of TNC.

For example, the analysis of 2-nitro-3-phenyl-9H-carbazole reveals a monoclinic crystal system with a P-1 space group. iucr.orgnih.gov The crystal structure is stabilized by significant intermolecular forces, including N—H⋯O hydrogen bonding and π–π stacking interactions between adjacent carbazole rings. iucr.orgnih.gov These types of interactions are fundamental to the stability of the crystal lattice in energetic materials and are expected to be present in the crystal structure of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of this compound and for separating it from impurities generated during its synthesis. ucl.ac.ukdtic.mil Research has demonstrated that the purity of synthesized TNC can be confirmed to be at least 99.8% using analytical HPLC. ucl.ac.uk

A common method for analysis is reverse-phase (RP) HPLC. sielc.com One established method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is used instead. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Studies focused on the quantitative determination of TNC in water samples have established robust HPLC methods with UV-Vis detection. iau.irresearchgate.net These methods demonstrate excellent performance characteristics.

Theoretical and Computational Investigations of 1,3,6,8 Tetranitrocarbazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Properties of 1,3,6,8-Tetranitrocarbazole

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. DFT methods are used to determine the ground-state electronic structure of many-body systems by mapping the complex interacting system of electrons to a simpler system of non-interacting electrons in an effective potential.

For carbazole (B46965) derivatives, DFT calculations are typically performed using functionals such as B3LYP combined with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties. icm.edu.pl These calculations can elucidate key parameters including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density. For TNC, the presence of four strongly electron-withdrawing nitro groups (-NO2) on the carbazole framework is expected to significantly lower the HOMO and LUMO energy levels compared to the parent carbazole molecule. This, in turn, influences its chemical reactivity, stability, and energetic characteristics.

The four nitro groups in this compound confer a strong electron-accepting character to the molecule. Nitroaromatic compounds are known for their ability to undergo reduction, a process that is central to their biological activity and environmental fate. The electron-accepting potency of TNC can be computationally evaluated by calculating its electron affinity and reduction potential.

The redox behavior of nitroaromatics often involves redox cycling, where a one-electron reduction forms a radical anion. This anion can then be re-oxidized, producing superoxide (B77818) radicals and leading to oxidative stress in biological systems. nih.gov The strong electron-withdrawing nature of the multiple nitro groups in TNC suggests that it would be a potent electron acceptor with a high positive reduction potential, making it susceptible to reduction reactions.

Computational chemistry provides the means to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For a molecule with N atoms, the potential energy surface (PES) is a multidimensional mathematical function that describes the potential energy of the system for all possible atomic arrangements. longdom.orglibretexts.org The PES for a non-linear molecule exists in a 3N-6 dimensional space, where N is the number of atoms. libretexts.org

Molecular Dynamics Simulations and Energetic Interactions of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, thermodynamic properties, and intermolecular interactions of materials. nih.gov

An MD simulation of this compound, particularly in the solid state, could provide valuable insights into its crystal structure stability, thermal behavior, and response to external stimuli like pressure or temperature. Such simulations would rely on a force field, a set of parameters that define the potential energy of the system, including terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic forces). frontiersin.org By simulating the collective motion of many TNC molecules, one could investigate energetic interactions between them, which are crucial for understanding the sensitivity and performance of this energetic material. Properties like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) can be calculated to assess structural stability over the simulation period. ekb.eg

Quantitative Structure-Activity Relationships (QSAR/QSPR) Applied to this compound and Related Nitroaromatics

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov These models are widely used for nitroaromatic compounds, often in the context of predicting their toxicity. nih.govnih.govmdpi.com

A QSAR/QSPR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. For this compound and related nitroaromatics, QSAR models can be developed to predict properties like toxicity, mutagenicity, or biodegradability based on descriptors related to hydrophobicity (logP), electronic effects (HOMO/LUMO energies), and molecular size and shape. nih.gov

QSPR models are particularly useful for predicting important physicochemical parameters. For this compound, several such parameters have been estimated using computational methods. Hansen Solubility Parameters (HSPs) are used to predict the solubility of a material and are composed of three components: δD (dispersion), δP (polar), and δH (hydrogen bonding). A QSAR-based prediction has provided the following HSPs for TNC:

| Parameter | Value (MPa¹/²) |

|---|---|

| δD (Dispersion) | 28.3 |

| δP (Polar) | 8.1 |

| δH (Hydrogen Bonding) | 22.4 |

Predicted Hansen Solubility Parameters for this compound shsu.edu

Other physicochemical properties have also been calculated using different methods:

| Property | Value | Method |

|---|---|---|

| LogP (Octanol/Water Partition Coefficient) | 2.472 | Crippen Method |

| Log10ws (Water Solubility in mol/l) | -6.90 | Crippen Method |

| mcvol (McGowan's Characteristic Volume) | 201.220 ml/mol | McGowan Method |

Calculated Physicochemical Properties of this compound chemeo.com

The reactivity of energetic materials is fundamentally linked to their thermodynamics, particularly the enthalpy of formation and the enthalpy of reaction (combustion or decomposition). Computational methods can be used to calculate these thermodynamic quantities. Furthermore, experimental data can be used to build and validate these computational models.

For the synthesis of this compound, reaction calorimetry has been used to study the heat flow during the nitration of carbazole. dtic.mil This provides direct experimental measurement of the reaction enthalpy. For instance, in one study, the total quantity of heat evolved (Qr) was measured during the addition of nitric acid at different temperatures. dtic.mil

| Reaction Step | Qr at 25°C (kJ/mol) | Qr at 40°C (kJ/mol) | Qr at 50°C (kJ/mol) |

|---|---|---|---|

| Carbazole Slurry | -1.2 | -1.2 | -1.2 |

| 99% HNO3 Addition | -282.7 | -272.7 | -272.7 |

| Reaction | -12.8 | -14.8 | -12.8 |

Heat Evolved (Qr) in the Synthesis of TNC dtic.mil

By developing QSPR models that correlate structural descriptors of a series of nitroaromatic compounds with their experimentally determined reaction enthalpies, it becomes possible to predict the reactivity and energetic performance of new, related compounds without the need for synthesis and experimental testing.

Computational Modeling of this compound Interactions with Nanostructures

Theoretical studies utilizing Density Functional Theory (DFT) have been instrumental in elucidating the interactions between this compound (TNC) and various carbon-based nanostructures. These computational investigations provide detailed insights into the adsorption processes and the resulting modifications to the energetic properties of TNC. Research has explored the interaction of TNC with nanostructures such as carbon nanotubes, graphene, carbon nanocones, and fullerenes (C20, C24, and C60). researchgate.netresearchgate.net

Adsorption Energies and Thermodynamic Parameters of Adsorption

Computational analyses have revealed that the adsorption of TNC onto the surfaces of most studied carbon-based nanostructures is an energetically favorable process. researchgate.net The calculated adsorption energies (E_ads), along with thermodynamic parameters like Gibbs free energy change (ΔG) and enthalpy change (ΔH), indicate that the interaction is typically spontaneous and exothermic. researchgate.netresearchgate.net

The adsorption process for TNC on C20, C24, C60 fullerenes, graphene, and carbon nanocones has been identified as exothermic, spontaneous, and experimentally feasible. researchgate.net An exception to this is the interaction with carbon nanotubes, where the adsorption was found to be an endothermic and non-spontaneous process. researchgate.net The negative values for adsorption energy and enthalpy change signify that heat is released during the interaction, leading to a more stable complex. The spontaneity of the process is confirmed by the calculated thermodynamic equilibrium constants and Gibbs free energy changes. researchgate.net It has been observed that as the number of carbon atoms in the fullerene structure increases, the adsorption process becomes less exothermic. researchgate.net

Below is a summary of the calculated adsorption energies for TNC on various nanostructures.

Adsorption Energies of TNC on Carbon Nanostructures

| Nanostructure | Adsorption Energy (kJ/mol) |

|---|---|

| Carbon Nanotube (NT) | 1.347 |

| Graphene (GR) | -781.895 |

| Carbon Nanocone (NC) | -559.014 |

| C20 Fullerene | -1472.337 |

| C24 Fullerene | -1253.794 |

| C60 Fullerene | -348.567 |

Impact on Energetic Properties through Adsorption (e.g., bond length changes)

The adsorption of TNC onto nanostructured materials has a significant impact on its molecular structure, particularly the bond lengths associated with its nitro groups (–NO2). These structural changes are directly linked to the energetic and explosive properties of the compound. researchgate.netresearchgate.net

Computational studies show a notable increase in the lengths of the C–NO2 and N–O bonds within the TNC molecule after its adsorption on carbon nanostructures. researchgate.net The elongation of these bonds is a critical indicator of a reduction in the energetic characteristics of TNC. researchgate.netresearchgate.net Weakening these bonds can decrease the molecule's sensitivity and alter its decomposition pathway, effectively "defusing" its explosive potential. researchgate.net This phenomenon suggests that forming nanocomposites could be a viable strategy for enhancing the stability and reducing the sensitivity of TNC. researchgate.net

The following tables present the computed changes in the C–N and N–O bond lengths of TNC upon interaction with various carbon nanostructures.

Bond Lengths of TNC and its Adducts with Carbon Nanotubes, Graphene, and Carbon Nanocones

| Bond | TNC (Å) | NT–TNC (Å) | GR–TNC (Å) | NC–TNC (Å) |

|---|---|---|---|---|

| C–N | 1.500 | 1.510 | 1.571 | 1.558 |

| C–N | 1.505 | 1.505 | 1.567 | 1.558 |

| C–N | 1.505 | 1.506 | 1.567 | 1.558 |

| C–N | 1.500 | 1.484 | 1.571 | 1.558 |

| N–O | 1.284 | 1.278 | 1.371 | 6.478 |

| N–O | 1.275 | 1.277 | 1.380 | 6.478 |

| N–O | 1.284 | 1.494 | 1.381 | 6.478 |

| N–O | 1.275 | 1.442 | 1.381 | 6.478 |

Bond Lengths of TNC and its Adducts with C20, C24, and C60 Fullerenes

| Bond | TNC (Å) | C20–TNC (Å) | C24–TNC (Å) | C60–TNC (Å) |

|---|---|---|---|---|

| C–N | 1.500 | 1.536 | 2.626 | 4.865 |

| C–N | 1.505 | 1.568 | 2.626 | 4.865 |

| C–N | 1.505 | 1.538 | 2.626 | 4.865 |

| C–N | 1.500 | 1.561 | 2.626 | 4.865 |

| N–O | 1.284 | 1.447 | 4.316 | 3.041 |

| N–O | 1.275 | 1.353 | 4.316 | 3.041 |

| N–O | 1.284 | 1.329 | 4.316 | 3.041 |

| N–O | 1.275 | 1.329 | 4.316 | 3.041 |

Decomposition Kinetics and Thermal Stability Research of 1,3,6,8 Tetranitrocarbazole

Thermal Analysis Techniques for 1,3,6,8-Tetranitrocarbazole: Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG)

The thermal decomposition of this compound is primarily investigated using thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG). bibliotekanauki.pl These methods provide crucial information about the physicochemical properties of materials as a function of temperature. nih.gov

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program, revealing thermal events like melting and decomposition. nih.govnih.gov TG analysis measures the change in a sample's mass over time as the temperature changes, indicating decomposition and thermal stability. nih.gov

For pure TNC, DSC analysis shows a distinct melting point at approximately 297.7 °C. bibliotekanauki.pl Following the melting phase, the compound undergoes a single-step, complete decomposition in the temperature range of 385–425 °C. bibliotekanauki.plresearchgate.net The ignition temperature, as observed from thermal analysis, is 409.7 °C, which is accompanied by a total loss of sample mass confirmed by the TG curve. bibliotekanauki.pl

Non-Isothermal Kinetic Studies of this compound Decomposition

To understand the rate and mechanism of decomposition, non-isothermal kinetic studies are performed. researchgate.net These studies involve heating the TNC samples at several constant rates (e.g., 10, 15, 20, and 25 K·min−1) and analyzing the resulting DSC data. researchgate.net Such kinetic studies provide valuable information on the thermal stability and expected lifespan of energetic materials under different thermal conditions. researchgate.net

From the non-isothermal DSC data, key thermokinetic and thermodynamic parameters for the decomposition of TNC can be calculated. These parameters include the activation energy (Ea), which represents the minimum energy required to initiate the decomposition reaction, and the pre-exponential factor (A). Thermodynamic parameters such as the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#) are also determined to further characterize the transition state of the decomposition process. researchgate.netnih.gov

Below is a table summarizing the calculated thermokinetic and thermodynamic parameters for the decomposition of pure this compound.

Table 1: Thermokinetic and Thermodynamic Parameters for Pure TNC Decomposition

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 163.4 | kJ·mol⁻¹ |

| Pre-exponential Factor (log A) | 11.1 | s⁻¹ |

| Enthalpy of Activation (ΔH#) | 158.0 | kJ·mol⁻¹ |

| Entropy of Activation (ΔS#) | -45.0 | J·mol⁻¹·K⁻¹ |

This data is compiled from studies on the thermal decomposition of this compound.

The analysis of thermal decomposition data allows for the determination of the most probable reaction mechanism. For many solid-state decomposition reactions, including those of energetic materials, various kinetic models can be applied to describe the process. While specific studies on this compound have focused on determining the kinetic parameters, the broader field of nitroaromatic explosive decomposition often involves complex, multi-step reaction mechanisms. dtic.mil The initiation reaction can differ with temperature, with mechanisms such as C-NO2 bond homolysis being prominent under shock initiation conditions. dtic.mil For slower, thermal decomposition, the process is often controlled by autocatalysis from the decomposition products. dtic.mil

Influence of Nanomaterials on the Thermal Stability of this compound Nanocomposites

The addition of nanoparticles to TNC can significantly alter its thermal stability and decomposition behavior. bibliotekanauki.plresearchgate.net The properties of the resulting nanocomposite, including its thermal stability, can be different from the pure compound. researchgate.net

Studies have shown that various nanomaterials have distinct effects on the thermal stability of TNC. bibliotekanauki.pl

Metal Oxides (Al₂O₃ and TiO₂): The addition of aluminum oxide (Al₂O₃) and titanium dioxide (TiO₂) nanoparticles tends to lower the thermal stability of TNC. bibliotekanauki.pl For instance, Al₂O₃ can accelerate the decomposition process through a heterogeneous catalysis mechanism. bibliotekanauki.pl Nanocomposites of TNC with Al₂O₃ and TiO₂ exhibit lower decomposition temperatures and activation energies compared to pure TNC. bibliotekanauki.pl

Carbon Nanotubes (CNTs): In contrast, the TNC-CNT nanocomposite is more thermally stable than pure TNC. bibliotekanauki.pl This increased stability is evidenced by a higher activation energy for its decomposition reaction. bibliotekanauki.pl

A notable difference is that while pure TNC decomposes in a single step, all the studied nanocomposites decompose in two continuous steps. bibliotekanauki.pl

Table 2: Comparison of Activation Energies for TNC and its Nanocomposites

| Sample | Activation Energy (Ea) (kJ·mol⁻¹) |

|---|---|

| Pure TNC | 163.4 |

| TNC-Al₂O₃ | 150.3 |

| TNC-TiO₂ | 138.8 |

This data illustrates the varying catalytic effects of different nanomaterials on the decomposition of TNC.

Understanding the thermal stability and decomposition kinetics of TNC and its nanocomposites is paramount for ensuring safety during storage and handling. researchgate.net The kinetic parameters derived from thermal analysis help in assessing the potential hazards associated with the exothermic decomposition of these materials. researchgate.net

The demonstrated ability of nanomaterials to either enhance or reduce the thermal stability of TNC has significant practical implications. For instance, incorporating materials like CNTs could potentially increase the safety margin for storage by raising the decomposition temperature. Conversely, the catalytic effect of metal oxides like Al₂O₃ and TiO₂, which lower the decomposition temperature, must be carefully considered to prevent accidental initiation during storage or processing, especially if such materials are present as additives or contaminants. bibliotekanauki.pl This knowledge allows for the development of safer formulations and the establishment of appropriate storage conditions and handling protocols to mitigate risks. researchgate.netasecos.com

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | TNC |

| Aluminum Oxide | Al₂O₃ |

| Titanium Dioxide | TiO₂ |

Thermal Safety Evaluation and Critical Temperatures of this compound

The thermal safety of an energetic material like this compound (TNC) is a critical aspect of its handling, storage, and application. This evaluation involves determining key temperature parameters at which the substance begins to undergo exothermic decomposition, which can potentially lead to a thermal runaway reaction. Understanding these critical temperatures is essential for establishing safe operating and storage limits.

Research into the thermal behavior of pure TNC has been conducted using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG). echemi.com These analyses reveal that TNC melts at approximately 298°C and subsequently undergoes a sharp, single-step exothermic decomposition at around 409.7°C. echemi.com The decomposition process for pure TNC occurs within a temperature range of 385–425°C. echemi.com From these thermal analyses, crucial safety parameters like the onset temperature of decomposition and the critical temperature of thermal explosion can be calculated to assess the material's stability. echemi.com

Self-Accelerating Decomposition Temperature (SADT) and Critical Temperature of Thermal Runaway (Tc)

The Self-Accelerating Decomposition Temperature (SADT) represents the lowest temperature at which a substance in its packaging will undergo a self-accelerating decomposition. psemc.com This occurs when the heat generated by the decomposition reaction exceeds the heat that can be dissipated to the environment, leading to a rapid increase in temperature and reaction rate. psemc.com Similarly, the critical temperature of thermal runaway (often denoted as Tc or Tb) is the point at which this thermal instability becomes uncontrollable.

For this compound, the onset temperature for the initial exothermic decomposition (Te0) has been determined. This value is used to calculate the critical temperature for thermal explosion (Tb), a key indicator of thermal safety. echemi.com Studies have calculated these parameters for pure TNC, providing vital data for its safety assessment. echemi.com

The following table summarizes the key thermal safety parameters for pure this compound based on thermal analysis research.

| Parameter | Description | Value |

| Te0 | Onset temperature of exothermic decomposition | 375.0 °C |

| Tb | Critical temperature of thermal explosion | 389.7 °C |

| Data derived from thermal analysis studies. echemi.com |

These values indicate the high thermal stability of TNC but also underscore the temperatures at which it will begin a rapid and energetic decomposition. echemi.com The critical temperature of thermal explosion (Tb) is a fundamental parameter for defining the upper-temperature limits for the safe handling and storage of this energetic material.

Research on Derivatives and Analogues of 1,3,6,8 Tetranitrocarbazole

Synthesis of Nitro-Substituted Carbazole (B46965) Derivatives Beyond 1,3,6,8-Tetranitrocarbazole

The synthesis of nitrocarbazole derivatives is not limited to the exhaustive nitration that yields TNC. Methods have been developed to produce carbazoles with fewer nitro groups, and to nitrate more complex, substituted carbazole systems.

The synthesis of carbazoles with one, two, or three nitro groups can be achieved through various nitration methods, though challenges in purification and regioselectivity are common. ucl.ac.uk The direct nitration of carbazole often leads to a mixture of products. For instance, 1-nitro-, 3-nitro-, 1,6-dinitro-, and 3,6-dinitrocarbazole have been synthesized using established literature methods. ucl.ac.uk The purification of these dinitrocarbazoles was found to be less difficult than that of the mononitrocarbazole precursors. ucl.ac.uk

A specific method for the synthesis of 3,6-dinitrocarbazole involves dissolving carbazole in warm glacial acetic acid, followed by the addition of concentrated sulfuric acid. asianpubs.org The mixture is cooled, and a pre-cooled mixture of concentrated nitric and sulfuric acid is added dropwise while maintaining a low temperature (below 10 °C). asianpubs.org The resulting 3,6-dinitrocarbazole precipitates out and can be recovered by filtration. asianpubs.org The major impurities encountered in nitration reactions often include over-nitrated products like pentanitrocarbazole and sulphonic acid derivatives from the initial sulfonation step in traditional mixed-acid systems. ucl.ac.uk

| Product | Starting Material | Key Reagents | General Conditions | Source |

|---|---|---|---|---|

| 1-Nitrocarbazole | Carbazole | Not specified (Literature methods) | Direct nitration | ucl.ac.uk |

| 3-Nitrocarbazole | Carbazole | Not specified (Literature methods) | Direct nitration | ucl.ac.uk |

| 1,6-Dinitrocarbazole | Carbazole / 1-Nitrocarbazole | Not specified (Literature methods) | Direct nitration | ucl.ac.uk |

| 3,6-Dinitrocarbazole | Carbazole | HNO₃, H₂SO₄, Glacial Acetic Acid | Vigorous stirring, temperature < 10 °C | asianpubs.org |

The nitration of more complex carbazole systems, such as indolo[3,2-b]carbazoles (ICZs), has also been explored. A general method for the double nitration of 6,12-di(hetero)aryl-substituted and 6,12-unsubstituted 5,11-dialkyl-5,11-dihydroindolo[3,2-b]carbazoles has been developed using acetyl nitrate. beilstein-journals.orgnih.gov This approach yields their 2,8-dinitro and 6,12-dinitro derivatives, respectively. nih.gov In some instances, the formation of mono-nitro derivatives at the C-2 or C-6 positions has also been observed. beilstein-journals.orgnih.gov

The regioselectivity of the nitration depends on the substitution pattern of the parent ICZ. For 6,12-unsubstituted indolo[3,2-b]carbazoles, nitration occurs at the central benzene ring, specifically at the vacant C-6 and C-12 positions. beilstein-journals.org These nitro-substituted ICZ derivatives are considered valuable intermediates for further chemical transformations. beilstein-journals.org

Chemical Transformations of this compound: Reduction of Nitro Groups

The nitro groups of TNC and its analogues are susceptible to chemical reduction, providing a pathway to amino-substituted carbazole derivatives. These amino compounds serve as versatile building blocks in synthetic chemistry.

The synthesis of amino-substituted carbazoles can be achieved by the reduction of their nitro precursors. For example, 2-amino- and 2,8-diamino-substituted indolo[3,2-b]carbazoles have been prepared through the reduction of the corresponding 2-nitro and 2,8-dinitro derivatives using zinc powder and hydrochloric acid. nih.gov

However, the synthesis of specific isomers like 1,8-diaminocarbazole can be challenging due to the preference for electrophilic substitution at the 3 and 6 positions of the carbazole ring. thieme-connect.com Direct nitration of carbazole does not yield the 1,8-dinitro precursor. thieme-connect.com To overcome this, a multi-step synthetic route has been developed that involves protecting the more reactive 3 and 6 positions. This is achieved by chlorination of carbazole to produce 3,6-dichlorocarbazole, which then directs nitration to the 1 and 8 positions. thieme-connect.com The key final step involves a one-pot, palladium-catalyzed reduction of the nitro groups and simultaneous hydrodechlorination to yield the desired 1,8-diaminocarbazole. thieme-connect.com This method allows for a multigram, chromatography-free synthesis. thieme-connect.com

| Product | Starting Material | Key Reagents/Catalyst | Reaction Type | Source |

|---|---|---|---|---|

| 2-Amino-indolo[3,2-b]carbazoles | 2-Nitro-indolo[3,2-b]carbazoles | Zinc powder, HCl | Nitro group reduction | nih.gov |

| 2,8-Diamino-indolo[3,2-b]carbazoles | 2,8-Dinitro-indolo[3,2-b]carbazoles | Zinc powder, HCl | Nitro group reduction | nih.gov |

| 1,8-Diaminocarbazole | 3,6-Dichloro-1,8-dinitrocarbazole | Palladium catalyst, Triethylammonium formate | One-pot reduction and hydrodechlorination | thieme-connect.com |

Amino-substituted carbazoles, derived from the reduction of nitrocarbazoles, are highly valuable synthetic intermediates. 1,8-Diaminocarbazole is considered a versatile synthon for creating anion receptors, conducting polymers, and various other heterocyclic compounds. thieme-connect.com The primary amino groups are particularly useful because they can be readily converted into a wide range of other powerful hydrogen-bond-donating groups, such as amides, ureas, thioureas, and sulfonamides. thieme-connect.com

This versatility has been demonstrated in the construction of fluorescent anion receptors. rsc.org Building blocks based on 1,8-diaminocarbazole have been used to create receptors with high affinity and selectivity for oxyanions. rsc.org The introduction of ester substituents at the 3 and 6 positions of these diaminocarbazole building blocks has been shown to improve anion affinities and significantly enhance solubility without negatively affecting the fluorescent response. rsc.org

Structure-Activity Relationship Studies in Carbazole Derivatives

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule, such as the carbazole core, influences its biological activity. For carbazole derivatives, this includes examining the effects of the number, position, and type of substituents.

In a study of nitro derivatives of related heterocyclic systems like indole and benzimidazole, the position of the nitro group was found to be critical for mutagenic activity. nih.gov The presence of a nitro group at positions equivalent to C5 or C6 of carbazole generally resulted in measurable mutagenic activity, whereas a nitro group at C4 or C7 led to weakly or non-mutagenic compounds. nih.gov

More recent SAR studies on carbazole sulfonamide derivatives have identified them as potent anticancer agents. nih.gov Certain compounds in this class showed strong potency against various cancer cells, including multidrug-resistant lines. nih.gov The mechanism of action for these derivatives involves binding to the colchicine site in tubulin, which disrupts microtubule polymerization and induces apoptosis. nih.gov These studies highlight that specific substitutions on the carbazole framework can lead to highly active and selective therapeutic agents. nih.gov Furthermore, the presence of a substituent on the nitrogen atom of the carbazole ring has been noted as essential for activities such as neuroprotection. mdpi.com

| Compound Class | Structural Feature | Observed Activity/Relationship | Source |

|---|---|---|---|

| Nitro-indoles/benzimidazoles | Position of nitro group (C5/C6 vs. C4/C7) | Nitro groups at C5 or C6 led to higher mutagenic activity. | nih.gov |

| Carbazole Sulfonamides | Specific sulfonamide substitutions | Potent antiproliferative activity via tubulin inhibition. | nih.gov |

| N-Substituted Carbazoles | Presence of a substituent at the N-position | Essential for neuroprotective activity. | mdpi.com |

Comparative Studies with Structurally and Functionally Analogous Compounds

Research into this compound (TNC) often involves comparative studies with other well-established energetic materials to benchmark its performance, stability, and potential applications. As a nitroaromatic compound, it shares functional similarities with explosives like 2,4,6-trinitrotoluene (TNT), while its high energy output invites comparisons with powerful nitramines such as RDX (Cyclotrimethylenetrinitramine) and HMX (Cyclotetramethylene-tetranitramine). These studies are crucial for determining its suitability for specific applications, particularly in formulations where high thermal stability is a key requirement.

One of the most notable characteristics of TNC is its exceptional thermal stability. myskinrecipes.com Research indicates that pure TNC decomposes in a single step within a high-temperature range of 385–425°C. This is significantly higher than many common secondary explosives, highlighting its potential for use in high-temperature environments or in munitions that require a high degree of safety and insensitivity to heat.

While specific values for detonation velocity and density are not consistently available in publicly accessible literature, TNC is recognized as a high-density, high-performance energetic material. myskinrecipes.com Its molecular structure, featuring four nitro groups on a carbazole backbone, contributes to its strong detonation properties. myskinrecipes.com

In formulations, TNC has been studied as a component to enhance the properties of other explosives. It can be mixed with RDX and HMX to increase their impact resistance while causing minimal reduction in their explosive output. This suggests its utility as a stabilizing agent or a performance modifier in advanced explosive compositions.

The following table provides a comparison of key physical and thermal properties of TNC against other functionally analogous energetic compounds.

Table 1: Comparative Properties of this compound and Other Energetic Materials

| Property | This compound (TNC) | 2,4,6-Trinitrotoluene (TNT) | RDX | HMX |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₅N₅O₈ nih.govnist.gov | C₇H₅N₃O₆ | C₃H₆N₆O₆ | C₄H₈N₈O₈ |

| Molecular Weight ( g/mol ) | 347.20 nih.govnist.gov | 227.13 | 222.12 | 296.16 |

| Melting Point (°C) | 291 - 295 dtic.mildtic.mil | 80.6 | 205.5 | 276 - 286 |

| Decomposition Temperature (°C) | 385 - 425 | ~300 | ~230 | ~280 |

| Density (g/cm³) | Data not available in searched sources | 1.65 | 1.82 | 1.91 |

| Detonation Velocity (m/s) | Data not available in searched sources | 6,900 wikipedia.org | 8,750 | 9,100 |

The data clearly illustrates the superior thermal stability of TNC, as indicated by its significantly higher decomposition temperature compared to TNT, RDX, and HMX. This property makes it a valuable component for pyrotechnic formulations and other applications requiring high heat resistance. dtic.mil While its performance as a standalone explosive is characterized by high energy output, its role in modifying and stabilizing other common military explosives like RDX and HMX is a key area of its utility. chemimpex.com

Advanced Applications of 1,3,6,8 Tetranitrocarbazole in Energetic Materials Research

Role of 1,3,6,8-Tetranitrocarbazole in High-Performance Explosive Formulations

This compound is a key ingredient in formulating high-performance explosives, offering enhanced stability and energy output compared to some traditional nitro compounds. chemimpex.com As a secondary explosive, it is incorporated into composite explosive formulations to increase the stability of the final product. researchgate.netresearchgate.net The thermal behavior of pure TNC shows a complete decomposition in a single step within the temperature range of 385-425 °C. researchgate.net Research has demonstrated that the thermal stability of TNC can be further enhanced through the creation of nanocomposites. The addition of certain nanoparticles, such as aluminum oxide (Al2O3), titanium dioxide (TiO2), and carbon nanotubes (CNTs), leads to a higher thermal stability when compared to pure TNC. researchgate.net This characteristic is crucial for the development of advanced munitions that require reliable performance under demanding environmental conditions. chemimpex.com

Interactive Data Table: Thermal Stability of TNC and its Nanocomposites

| Material | Decomposition Temperature Range (°C) | Key Finding |

| Pure TNC | 385 - 425 | Decomposes completely in a single step. researchgate.net |

| TNC Nanocomposites (e.g., with Al2O3, TiO2, CNTs) | Higher than pure TNC | Addition of nanoparticles results in higher thermal stability. researchgate.net |

The unique structure of TNC, featuring four nitro groups, enhances its energy output, making it a valuable high-energy density material for military and aerospace applications. chemimpex.com

Application in Solid Rocket Propellant Formulations

The distinct properties of this compound make it a suitable compound for use in solid rocket propellant formulations. chemimpex.com Its inclusion is intended to enhance the performance characteristics of the propellant. chemimpex.com

In propellant formulations, this compound is reported to contribute to improved thrust and combustion efficiency. chemimpex.com These performance metrics are critical in rocket propulsion, where higher thrust translates to greater payload capacity or velocity, and improved combustion efficiency ensures that the maximum amount of chemical energy is converted into kinetic energy. The compatibility of TNC with various formulations allows for flexibility in its application, making it a preferred choice for researchers seeking reliable performance in demanding environments. chemimpex.com

Integration of this compound into Next-Generation Energetic Materials

With a proven track record and considerable potential for innovation, this compound is regarded as a key player in the development of next-generation energetic materials. chemimpex.com Its role extends beyond being a standalone explosive to serving as a crucial component in advanced formulations where its properties can be tailored. chemimpex.com Its use in creating polymers with enhanced thermal and mechanical properties is also an area of material science research. chemimpex.com The flexibility of TNC in various solvents and formulations makes it a preferred choice for developing advanced munitions and pyrotechnics with reliable performance. chemimpex.com

Studies on the Detonation Characteristics and Performance Enhancement

Interactive Data Table: Comparative Properties of Energetic Materials

| Compound | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) | Test Density (g/cm³) | Detonation Velocity (m/s) |

| This compound | TNC | C12H5N5O8 | 347.20 | Not Available | Not Available |

| Trinitrotoluene | TNT | C7H5N3O6 | 227.13 | 1.60 | 6,900 wikipedia.org |

| Tetryl | - | C7H5N5O8 | 287.15 | 1.71 | 7,570 wikipedia.org |

| Picric acid | TNP | C6H3N3O7 | 229.10 | 1.70 | 7,350 wikipedia.org |

1,3,6,8 Tetranitrocarbazole As a Versatile Chemical Intermediate in Advanced Synthesis

Utilization in the Synthesis of Other Chemical Intermediates

The strategic placement of four nitro groups on the carbazole (B46965) skeleton makes 1,3,6,8-tetranitrocarbazole a valuable starting material for producing other important chemical intermediates. A key transformation involves the selective reduction of two of its four nitro groups.

Researchers have successfully developed methods for this selective reduction to produce 1,8-diamino-3,6-dinitrocarbazole. This process demonstrates the utility of this compound as a precursor to synthons that possess multiple reactive sites. These resulting diaminodinitrocarbazole molecules are considered high-potential synthons for broader organic synthesis, as they feature five amino group equivalents on a single, rigid carbazole core chemrxiv.org. These intermediates are pivotal in constructing more complex molecular systems, including anion receptors and sensors chemrxiv.orgmdpi.com.

Role in Complex Molecular Architecture Development (e.g., anion transporters)

The derivatives of this compound, particularly 1,8-diaminocarbazoles, serve as foundational building blocks for creating complex molecular architectures such as anion transporters. The carbazole unit provides a rigid, pre-organized scaffold that is ideal for orienting functional groups to form a binding pocket or cleft mdpi.com.

Key features of these carbazole-based systems include:

A Rigid Skeleton : Facilitates the preorganization of attached hydrogen bond donors, which is crucial for effective anion binding mdpi.comnih.gov.

Convergent Hydrogen Bond Donors : The carbazole NH group, along with functional groups like amides or ureas synthesized from the 1,8-diamino positions, creates a focused binding site for anions chemrxiv.orgmdpi.com.

Tunable Electronic Properties : The remaining nitro groups from the parent this compound are strongly electron-withdrawing. This electronic modification significantly enhances the acidity and anion affinity of the final receptor molecule chemrxiv.orgmdpi.comnih.gov.

These structural and electronic characteristics make 1,8-diaminocarbazole derivatives highly attractive and synthetically versatile platforms for constructing anion receptors, sensors, and transporters chemrxiv.orgmdpi.comuw.edu.pl. Research has shown that bis(amido)- and bis(thioamido)carbazoles are potent transmembrane transporters for various biologically significant anions nih.govchemrxiv.org.

A significant advancement in the application of this compound derivatives is in the creation of "smart" molecular systems that respond to environmental stimuli. Specifically, the 3,6-dinitro-substituted diamidocarbazole, synthesized from a this compound precursor, functions as a pH-switchable anion transporter nih.gov.

The presence of the strongly electron-withdrawing nitro groups greatly increases the acidity of the amide N-H protons on the receptor. This results in a molecule that can be deprotonated at a physiologically relevant pH. The 3,6-dinitro-substituted receptor was found to have an apparent pKa of 6.4 nih.gov. This property allows the transporter's activity to be modulated by pH; it can be "switched ON" in acidic environments and "switched OFF" at neutral pH nih.gov. Such pH-gated transporters are of particular interest for potential medical applications, as they could selectively target acidic environments often found in cancer cells or specific cellular organelles nih.gov. The development of these highly acidic receptors, made possible by their dinitro-substituted carbazole core, is seen as a promising route to pH-switchable anion transport systems chemrxiv.orgmdpi.com.

Table 1: Chloride Transport Activity of Diamidocarbazole Receptors

This table shows the half maximal effective concentration (EC50) required for receptors to achieve 50% Cl-/NO3- exchange in 270 seconds, highlighting the enhanced activity of the dinitro-substituted receptor derived from this compound.

| Receptor Substituent (at 3,6-positions) | EC50,270s (nM) |

| Unsubstituted | 1100 |

| Dichloro | 100 |

| Dicyano | 55 |

| Dinitro | 22 |

Data sourced from scientific studies on anion transport in large unilamellar vesicles. nih.gov

The unique electronic and optical properties of this compound derivatives are harnessed in the development of colorimetric anion sensors. The carbazole moiety itself is a strong chromophore and fluorophore chemrxiv.orgmdpi.com. When substituted with two amino groups (derived from the reduction of nitro groups) and two remaining nitro groups, the resulting molecule's absorption spectrum is shifted into the visible range mdpi.com.

This shift converts the receptor into a colorimetric sensor, capable of producing a response detectable by the naked eye. The sensing mechanism relies on the high acidity of the receptor; the addition of basic anions (such as fluoride, acetate, or phosphate) results in deprotonation of the sensor molecule. This event alters the electronic structure of the chromophore, causing a distinct and vivid color change chemrxiv.orgmdpi.com. While these sensors are highly sensitive, the deprotonation mechanism means they react similarly to a range of basic anions, resulting in poor selectivity chemrxiv.orgmdpi.com. Nonetheless, they demonstrate a powerful application of the tailored electronic properties of intermediates derived from this compound.

Broadening Scope of this compound in Chemical Manufacturing Processes

The role of this compound in chemical manufacturing is expanding beyond its traditional use in pyrotechnic formulations dtic.mil. While optimizing its synthesis for large-scale production in the defense sector remains important, its utility as a precursor for high-value, specialized chemicals marks a significant broadening of its scope dtic.mil.

The ability to selectively transform this compound into advanced intermediates like 1,8-diamino-3,6-dinitrocarbazole opens pathways to specialty chemical markets chemrxiv.org. These intermediates are the foundation for sophisticated products such as pH-switchable anion transporters and colorimetric sensors, which have potential applications in biomedical research and environmental monitoring mdpi.comnih.gov. This evolution demonstrates a shift from a bulk energetic material to a strategic starting material in multi-step syntheses, showcasing its increasing versatility in modern chemical manufacturing.

Analytical and Environmental Research Methodologies for 1,3,6,8 Tetranitrocarbazole

Application of 1,3,6,8-Tetranitrocarbazole as an Analytical Standard for Nitro Compounds

This compound serves as a critical analytical standard in the field of environmental and chemical analysis. Its high purity and stability make it a reliable reference material for the identification and quantification of other nitro compounds. In environmental monitoring, TNC is employed as a standard in various analytical methods to accurately detect and measure the concentration of nitroaromatic compounds in samples such as soil and water, thereby aiding in pollution assessment and control nih.gov.

Methodologies for Detection and Quantification of Nitro Compounds in Environmental Samples

Several analytical methodologies have been developed and are employed for the detection and quantification of this compound and other nitro compounds in environmental matrices. These methods vary in their sensitivity, selectivity, and the nature of the sample being analyzed.

A notable method for the trace determination of TNC in aqueous environments involves carbon dot-dispersive liquid-liquid microextraction (CD-DLLME) followed by UV-Vis spectrophotometry . This technique has been effectively used for the sensitive determination of TNC in environmental water samples.

For a broader range of nitroaromatic compounds, including TNC, more conventional and widely used techniques include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . These methods are valued for their robustness and ability to separate complex mixtures of compounds. In recent years, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have gained prominence for their high sensitivity and specificity in detecting trace levels of explosives and related compounds in environmental samples scielo.bramazonaws.com.

| Methodology | Detector | Sample Matrix | Key Advantages |

|---|---|---|---|

| CD-DLLME | UV-Vis Spectrophotometry | Water | High sensitivity for trace analysis |

| HPLC | UV | Water, Soil | Robust and widely available |

| GC-MS | Mass Spectrometer | Water, Soil | Excellent for identification of unknown compounds |

| LC-MS/MS | Tandem Mass Spectrometer | Water, Soil | High sensitivity and specificity |

Environmental Fate Studies of this compound

Understanding the environmental fate of this compound is essential for assessing its potential long-term impact on ecosystems. Research in this area focuses on its persistence, transformation, and transport in various environmental compartments.

The environmental transformation of this compound is influenced by both biotic and abiotic processes. Among the abiotic processes, photolysis, or the degradation of the compound by light, is a significant pathway for carbazole (B46965) and is expected to be relevant for its nitrated derivatives in aquatic environments nih.govresearchgate.net. The rate of photolysis can be influenced by various environmental factors, including the presence of dissolved organic matter and the pH of the water csbsju.edu. For instance, studies on other nitroaromatic compounds have shown that their photodegradation can be accelerated in the presence of substances like hydrogen peroxide under UV irradiation, leading to the formation of various intermediates researchgate.net. The complex chemistry of TNC in the environment is an active area of research to predict its persistence and potential for transformation into other potentially harmful compounds.

The biodegradability of this compound is a key factor in its environmental persistence. While the carbazole structure itself can be degraded by various microorganisms, the presence of four electron-withdrawing nitro groups on the aromatic rings of TNC is expected to make it more resistant to oxidative microbial degradation slu.se. Research on the biodegradation of the parent compound, carbazole, has identified several bacterial strains, primarily from the genera Pseudomonas, that can utilize it as a source of carbon and nitrogen nih.govresearchgate.net. These studies have elucidated the metabolic pathways and the genes responsible for carbazole degradation . While direct studies on the biodegradation of TNC are limited, the understanding of carbazole degradation provides a foundation for investigating the potential for microbial transformation of its nitrated derivatives.

The bioaccumulation potential of a chemical refers to its ability to be taken up by and accumulate in organisms. A key indicator of bioaccumulation potential is the octanol-water partition coefficient (log Kow). For this compound, the log Kow has been determined to be 2.472 chemeo.com. Generally, compounds with a log Kow value below 4.5 to 5 are considered to have a low potential for bioaccumulation chemsafetypro.comecetoc.org. Based on its log Kow value, this compound is not expected to significantly bioaccumulate in aquatic or terrestrial organisms.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | log Kow |

|---|---|---|---|---|

| This compound | 4543-33-3 | C₁₂H₅N₅O₈ | 347.20 | 2.472 |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1,3,6,8-Tetranitrocarbazole

This compound (TNC) is a high-energy, secondary nitroaromatic explosive compound. researchgate.net Academically, it is recognized for its high stability and energy output, which is attributed to the presence of four nitro groups on its carbazole (B46965) structure. chemimpex.com Current research confirms its utility as a key ingredient in the formulation of high-performance explosives, solid rocket propellants, and various pyrotechnic compositions for military and aerospace applications. chemimpex.comdtic.mil

The synthesis of TNC has been a significant focus of academic and industrial research. Traditional methods involved a mixed-acid nitration using sulfuric and nitric acids. dtic.mil More recent studies have focused on optimizing a simpler and safer one-pot, one-stage synthesis process using concentrated nitric acid. dtic.mil While this method is more efficient, it currently achieves yields of approximately 40-65%. dtic.mil The thermal decomposition of TNC is understood to occur in a single, sharp exothermic step at temperatures between 385°C and 425°C. researchgate.net

Beyond its energetic applications, TNC is also utilized as a chemical intermediate in other manufacturing processes and serves as a standard in analytical chemistry for the detection and quantification of nitro compounds. chemimpex.com

Below is a summary of key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₅N₅O₈ |

| Molecular Weight | 347.20 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | ~295 °C |